REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([OH:9])=[C:4]([CH3:10])[CH:3]=1.Br[CH2:12][C:13]#[N:14].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([O:9][CH2:12][C:13]#[N:14])=[C:4]([CH3:10])[CH:3]=1 |f:2.3.4|
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Name
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|
Quantity
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5 g
|
Type
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reactant
|
Smiles
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ClC1=CC(=C(C(=C1)C)O)C
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
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BrCC#N
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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heated
|
Type
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TEMPERATURE
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Details
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at reflux for 18 h
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Duration
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18 h
|
Type
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FILTRATION
|
Details
|
The reaction is filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between dichloromethane and water
|
Type
|
WASH
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Details
|
The organic phase is washed with 1N HCl and water
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Type
|
DRY_WITH_MATERIAL
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Details
|
is then dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (silica, 10% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(OCC#N)C(=C1)C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |